molecular formula C16H24N4O2 B2380638 (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421493-41-5

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2380638
CAS RN: 1421493-41-5
M. Wt: 304.394
InChI Key: CZXFHAXDAGAZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in the field of organic chemistry has produced various methodologies for the synthesis and structural analysis of compounds related to (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone. For instance, the indirect electrochemical oxidation of piperidin-4-ones has been demonstrated as an efficient pathway to synthesize α-hydroxyketals, highlighting the versatility of piperidine derivatives in chemical synthesis (Elinson et al., 2006). Moreover, studies on crystal structures, such as the adduct involving (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, reveal intricate details about molecular conformations and interactions, providing insights into the physicochemical properties of these compounds (Revathi et al., 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural motifs present in this compound serve as key components in the design of pharmacologically active molecules. The synthesis of compounds like (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone has been explored, underlining the significance of combining piperidine and pyridine rings for potential applications in drug discovery (Zhang et al., 2020). Such compounds are of interest due to their heterocyclic structures, which are common in molecules with therapeutic potential.

Molecular Aggregation and Interaction Studies

The study of molecular aggregation, especially in binary mixtures involving piperidine derivatives, sheds light on the fundamental aspects of solution chemistry and potential pharmaceutical formulations. Research has demonstrated the aggregation behavior of piperidine and N-methylpiperidine in aqueous solutions, which is crucial for understanding the solvation and interaction mechanisms of similar compounds (Marczak et al., 2017).

Catalysis and Chemical Transformations

Piperidine derivatives play a pivotal role in catalysis, particularly in N-alkylation reactions. The use of piperidine with primary alcohols over halide clusters represents an innovative approach to synthesizing N-methylpiperidine, demonstrating the utility of these structures in facilitating chemical transformations (Kamiguchi et al., 2007).

properties

IUPAC Name

(1-methylpiperidin-3-yl)-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-19-9-2-4-13(12-19)15(21)20-10-5-14(6-11-20)22-16-17-7-3-8-18-16/h3,7-8,13-14H,2,4-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFHAXDAGAZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCC(CC2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.